1-Iodo-2-methoxy-4-methylbenzene

Overview

Description

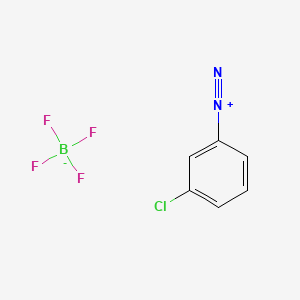

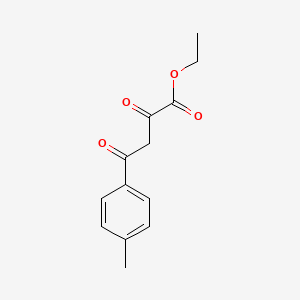

1-Iodo-2-methoxy-4-methylbenzene is a chemical compound with the molecular formula C8H9IO . It has a molecular weight of 248.06 . The compound is a light yellow to yellow-brown liquid or semi-solid .

Synthesis Analysis

1-Benzyloxy-2-iodo-4-tert-octylbenzene, a compound similar to this compound, was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .

Molecular Structure Analysis

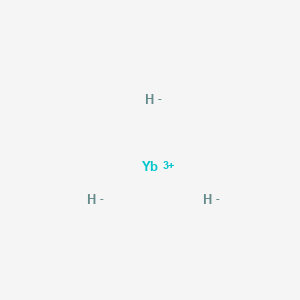

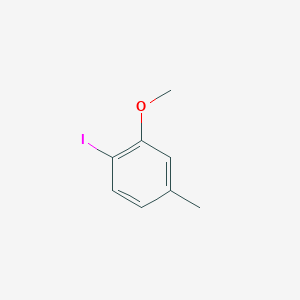

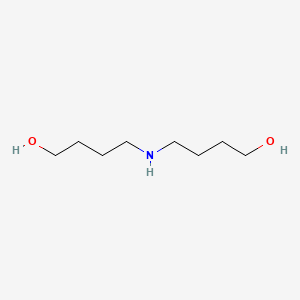

The molecular structure of this compound consists of an iodine atom (I) attached to a benzene ring, which also has a methoxy group (OCH3) and a methyl group (CH3) attached .

Chemical Reactions Analysis

Benzene derivatives, such as this compound, can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 248.06 and its molecular formula is C8H9IO .

Scientific Research Applications

1. Applications in Chemical Assembly and Interactions

1-Iodo-2-methoxy-4-methylbenzene has been studied for its role in the guest-induced assembly of molecular structures. For instance, it's been observed to facilitate the formation of heterodimeric capsules via interactions such as hydrogen bonds and CH-halogen or CH-π interactions. This compound contributes to the orientation and stability of the encapsulated guests in these capsules (Kobayashi et al., 2003).

2. Role in Thermochemistry

The thermochemical properties of this compound, among other halogen-substituted methylbenzenes, have been studied. Investigations into vapor pressures, vaporization, fusion, and sublimation enthalpies of these compounds contribute to a better understanding of their physical properties and potential applications (Verevkin et al., 2015).

3. Involvement in Organic Synthesis

This chemical has been utilized in organic synthesis processes. For example, it played a role in the iodobenzene-catalyzed preparation of specific organic compounds, highlighting its importance in facilitating certain chemical reactions (Moroda & Togo, 2008).

4. Studies on Structural Orientation

Research has also focused on the orientational isomerism controlled by the different electronic environments in the self-assembling of heterodimeric capsules. The specific orientation of this compound within these capsules has been a subject of study, providing insights into molecular interactions and structures (Kobayashi et al., 2007).

5. Electrosynthesis and Spectroscopic Characterization

This compound has been part of studies in electrosynthesis and spectroscopic characterization of polymers. It helps in understanding the molecular structure and behavior of polymers, contributing to the development of new materials (Moustafid et al., 1991).

Mechanism of Action

The mechanism of action for reactions involving benzene derivatives like 1-Iodo-2-methoxy-4-methylbenzene typically involves nucleophilic addition reactions . The electron in the pi bond attacks the electrophile, forming an arenium ion. This ion is then attacked by a base, which removes a proton, restoring aromaticity .

Safety and Hazards

Properties

IUPAC Name |

1-iodo-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDHTYMXUHPTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303539 | |

| Record name | 2-Iodo-5-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186583-59-5 | |

| Record name | 2-Iodo-5-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B1594679.png)